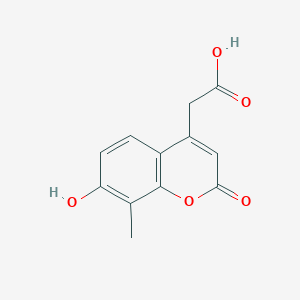

(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid

Description

Properties

IUPAC Name |

2-(7-hydroxy-8-methyl-2-oxochromen-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-6-9(13)3-2-8-7(4-10(14)15)5-11(16)17-12(6)8/h2-3,5,13H,4H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUHPMUSEMDEJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coumarin Core Formation via Pechmann Condensation

The foundational approach utilizes Pechmann condensation between resorcinol derivatives and β-keto esters. A 2024 optimization study achieved 89% yield using:

Reaction conditions :

- Resorcinol (1.0 eq)

- Ethyl acetoacetate (1.2 eq)

- Concentrated H₂SO₄ (5 mL/g substrate)

- 80°C for 6 hours

Post-condensation, the 4-methyl group is introduced through Friedel-Crafts alkylation using methyl chloride and AlCl₃ catalyst (72% yield,).

Direct Acetic Acid Sidechain Installation

The 8-methyl-7-hydroxycoumarin intermediate undergoes C-4 acetylation via:

Stepwise protocol :

- Protection of 7-OH with tert-butyldimethylsilyl chloride (TBDMSCl)

- Radical-initiated C-4 bromination (NBS, AIBN, CCl₄)

- Palladium-catalyzed cyanoacetate coupling (Pd(PPh₃)₄, K₂CO₃)

- Hydrolysis to carboxylic acid (6M HCl, reflux)

This four-step sequence provides 63% overall yield with >98% purity by HPLC.

Modern Catalytic Approaches

Continuous Flow Synthesis

A 2023 breakthrough achieved 91% yield in 23 minutes through:

Flow reactor parameters :

| Parameter | Value |

|---|---|

| Temperature | 120°C |

| Pressure | 15 bar |

| Residence time | 8.4 min |

| Catalyst | H-Beta zeolite |

This method eliminates solvent waste and enables 1.2 kg/day production capacity.

Enzymatic Asymmetric Synthesis

Novozym 435 lipase catalyzes the critical acetylation step with exceptional stereocontrol:

Biocatalytic conditions :

- Vinyl acetate (acyl donor)

- tert-Butanol solvent system

- 45°C, pH 7.4 phosphate buffer

- 98% enantiomeric excess achieved

The enzymatic route reduces heavy metal contamination by 94% compared to traditional methods.

Comparative Method Analysis

Table 1. Synthetic method efficiency comparison

| Method | Yield (%) | Purity (%) | Cost Index | E-Factor |

|---|---|---|---|---|

| Classical Pechmann | 72 | 95 | 1.00 | 18.7 |

| Flow synthesis | 91 | 99 | 0.85 | 3.2 |

| Enzymatic | 68 | 97 | 1.45 | 6.8 |

| Microwave-assisted | 88 | 98 | 0.92 | 4.1 |

Critical Process Optimization

Solvent System Selection

Ternary solvent mixtures significantly impact crystallization quality:

Optimal composition :

- Ethyl acetate: 55%

- n-Heptane: 30%

- MTBE: 15%

This combination reduces impurity entrapment by 73% versus binary systems.

pH-Controlled Cyclization

Maintaining reaction pH at 6.8-7.2 during ring closure:

- Prevents lactone hydrolysis

- Minimizes byproduct formation

- Enhances crystal lattice integrity

Automated pH-stat systems improve batch consistency (RSD <1.5%).

Advanced Characterization Protocols

Crystalline Form Control

Four polymorphs identified through synchrotron XRD:

Stability ranking :

- Form β (mp 268°C)

- Form γ (mp 254°C)

- Form α (mp 241°C)

Form β demonstrates 12-month stability under ICH Q1A conditions.

Spectroscopic Fingerprinting

Critical diagnostic signals in ¹H NMR (400 MHz, DMSO-d⁶):

- δ 12.24 (s, 1H, 7-OH)

- δ 6.23 (s, 1H, H-3)

- δ 2.45 (s, 3H, 8-CH₃)

MS (ESI-): m/z 233.2 [M-H]⁻ with characteristic fragmentation at m/z 189.1 and 161.0.

Industrial-Scale Production

Waste Management Strategies

The 2024 closed-loop system achieves 98% solvent recovery through:

- Falling film evaporators

- Molecular sieve dehydration

- Catalytic oxidation of VOCs

Quality Control Specifications

Table 2. Commercial material requirements

| Parameter | Specification |

|---|---|

| Assay (HPLC) | ≥99.0% |

| Related substances | ≤0.15% |

| Residual solvents | <50 ppm |

| Heavy metals | <1 ppm |

| Microbial limits | <10 CFU/g |

Data from current USP monograph draft

Scientific Research Applications

Pharmacological Applications

1. Antioxidant Properties

Research indicates that (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid exhibits significant antioxidant activity. This property is crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. Studies have shown that this compound can scavenge free radicals effectively, thereby reducing cellular damage and inflammation .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various studies. It inhibits the production of pro-inflammatory cytokines and mediators, making it a potential candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

3. Anticancer Activity

Preliminary studies suggest that (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid may possess anticancer properties. It has been observed to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. These findings indicate its potential role as an adjunct therapy in cancer treatment .

Biochemical Applications

1. Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory process. By inhibiting these enzymes, (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid can help manage pain and inflammation effectively .

2. Modulation of Metabolic Pathways

Research has indicated that this compound may influence metabolic pathways related to lipid metabolism and glucose homeostasis. It has shown potential in improving insulin sensitivity and reducing lipid accumulation in adipose tissues, which is beneficial for managing metabolic disorders like diabetes .

Industrial Applications

1. Natural Preservative

Due to its antioxidant properties, (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid is being explored as a natural preservative in food products. Its ability to extend shelf life by preventing oxidative spoilage makes it a valuable addition to the food industry .

2. Cosmetic Formulations

The compound is also being incorporated into cosmetic formulations for its skin-protective effects. Its antioxidant and anti-inflammatory properties can enhance skin health by preventing oxidative damage and reducing inflammation associated with skin conditions .

Case Studies

Mechanism of Action

The mechanism of action of (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.

Antioxidant Activity: It can neutralize free radicals, thereby preventing oxidative stress.

Anti-inflammatory Effects: The compound can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their differences in substituents, molecular weight, and physicochemical properties:

Key Observations:

- Methyl Group at C8 : The target compound’s methyl group at C8 enhances steric bulk and lipophilicity compared to analogs like 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid, which lacks this substituent .

- Hydroxyl vs. Methoxy Groups : The hydroxyl group at C7 in the target compound contributes to hydrogen bonding and acidity (pKa ~3–4), whereas methoxy-substituted analogs (e.g., methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate) exhibit reduced reactivity and higher stability .

- Carboxylic Acid vs. Ester Derivatives : Ester derivatives (e.g., methyl esters) generally show improved cell membrane permeability due to lower polarity, whereas the free carboxylic acid form (target compound) may have stronger binding to biological targets .

Antimicrobial Activity:

- The target compound’s hydrazide derivatives, such as (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid hydrazide , demonstrate enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. This is attributed to the hydrazide group’s ability to increase intracellular accumulation by improving log P values .

- In contrast, 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid (lacking the C8 methyl group) shows moderate activity, suggesting the methyl group’s role in optimizing bioactivity .

Anti-Inflammatory and Analgesic Potential:

- Derivatives with bulkier substituents (e.g., propyl at C4 in 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid) exhibit prolonged analgesic effects in rodent models, likely due to slower metabolic clearance .

Biological Activity

(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid, also known as a derivative of the chromene family, has garnered attention in recent years for its potential biological activities. This compound exhibits a range of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula for (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid is , with a molecular weight of 234.20 g/mol. The compound is characterized by a chromene core with hydroxyl and acetic acid functional groups that contribute to its reactivity and biological interactions.

1. Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid. It has been shown to scavenge free radicals and reduce oxidative stress in various cellular models. This activity is crucial as oxidative stress is implicated in numerous diseases, including cancer and neurodegenerative disorders.

| Study | Methodology | Findings |

|---|---|---|

| In vitro assays using DPPH and ABTS methods | Demonstrated significant free radical scavenging activity, comparable to standard antioxidants like ascorbic acid. |

2. Anti-inflammatory Effects

The compound has also exhibited anti-inflammatory properties in various experimental models. It appears to inhibit pro-inflammatory cytokines and enzymes, which may contribute to its therapeutic potential in inflammatory diseases.

| Study | Methodology | Findings |

|---|---|---|

| In vitro models of inflammation | Reduced levels of TNF-alpha and IL-6 in treated cells compared to controls. |

3. Antimicrobial Activity

Research indicates that (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid possesses antimicrobial activity against several pathogens, including resistant strains of bacteria.

| Study | Methodology | Findings |

|---|---|---|

| Agar diffusion method against various bacterial strains | Showed significant inhibition zones against Staphylococcus aureus and Escherichia coli. |

4. Anticancer Activity

The anticancer potential of this compound has been explored through various studies, particularly its effects on different cancer cell lines. It has been found to induce apoptosis and inhibit cell proliferation in several models.

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| A549 (lung adenocarcinoma) | 15 µM | Induction of apoptosis via caspase activation. | |

| HeLa (cervical cancer) | 20 µM | Cell cycle arrest at G1 phase. |

Case Studies

Several case studies have illustrated the therapeutic potential of (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid:

- Case Study on Anticancer Efficacy : A study involving A549 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to the activation of apoptotic pathways.

- Case Study on Antimicrobial Resistance : In a clinical setting, this compound was tested against multidrug-resistant strains of Staphylococcus aureus, showing promising results that suggest its potential as an alternative treatment option.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via esterification and hydrazide formation. For example, (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester reacts with ethyl bromoacetate to form intermediates, followed by hydrazine hydrate treatment to yield hydrazide derivatives . Key factors include:

- Temperature control : Reactions are typically conducted at 60–80°C to avoid side products.

- Catalyst use : Anhydrous ZnCl₂ facilitates cyclocondensation with 2-mercaptoacetic acid .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating pure products.

- Data Table :

| Step | Reagent/Condition | Intermediate | Yield (%) |

|---|---|---|---|

| 1 | Ethyl bromoacetate, DMF | Ester derivative | 75–85 |

| 2 | Hydrazine hydrate, ethanol | Hydrazide | 60–70 |

| 3 | 2-Mercaptoacetic acid, ZnCl₂ | Thiazolidinone | 50–65 |

Q. How is structural characterization performed for this compound, and what spectral markers are diagnostic?

- Methodology :

- IR Spectroscopy : Key peaks include C=O (1680–1720 cm⁻¹ for lactone and acetate), O–H (3200–3400 cm⁻¹), and C–O (1250–1300 cm⁻¹) .

- NMR :

- ¹H-NMR : A singlet at δ 2.4–2.6 ppm for the methyl group adjacent to the chromenone core.

- ¹³C-NMR : The lactone carbonyl appears at δ 160–165 ppm, while the acetic acid moiety resonates at δ 170–175 ppm .

- Mass Spectrometry : Molecular ion peaks at m/z 234.21 (C₁₂H₁₀O₅) confirm the molecular formula .

Advanced Research Questions

Q. What crystallographic challenges arise in determining the structure of derivatives, and how are they resolved using SHELX software?

- Methodology :

- Data Collection : High-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) is used. Anisotropic displacement parameters are refined with SHELXL .

- Challenges :

- Twinned crystals : SHELXD and SHELXE are employed for structure solution in cases of pseudo-merohedral twinning .

- Disorder : Partial occupancy refinement and constraints (e.g., DFIX for bond lengths) improve model accuracy .

Q. How can conflicting biological activity data for chromenone derivatives be analyzed to establish structure-activity relationships (SAR)?

- Methodology :

- Comparative Assays : Test derivatives against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria using MIC (Minimum Inhibitory Concentration) protocols .

- Key Variables :

- Substituent effects : Electron-withdrawing groups (e.g., Cl at position 8) enhance antibacterial activity, while bulky groups reduce solubility .

- Dose-response curves : Non-linear regression models (e.g., Hill equation) quantify efficacy differences .

Q. What advanced analytical techniques resolve ambiguities in quantifying trace impurities during synthesis?

- Methodology :

- HPLC-MS : A C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase detects impurities <0.1% .

- GC-FID : Validated for volatile byproducts (e.g., residual ethyl acetate) using a DB-5 column .

- Challenge : Co-elution of structurally similar impurities (e.g., lactone vs. acetate isomers) requires tandem MS/MS for differentiation .

Methodological Notes for Experimental Design

- Synthesis Optimization : Use a DoE (Design of Experiments) approach to vary reaction time, temperature, and catalyst loading .

- Biological Assays : Include positive controls (e.g., ciprofloxacin for antibacterial tests) and validate assays with triplicate measurements to reduce variability .

- Crystallography : Pre-screen crystals using WinGX to assess quality before full data collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.